3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile
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Overview
Description
3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile is a heterocyclic compound that contains both benzoxazine and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the use of 2-aminophenols and 2-bromoalkanoates under basic conditions to form an acyclic intermediate, which then undergoes an intramolecular amidation reaction to yield the desired benzoxazine ring . The reaction conditions often require a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve regioselective O-alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazines and benzonitriles, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoxazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetic acid
- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
- 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione
Uniqueness
3-(3-oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile is unique due to the presence of both benzoxazine and benzonitrile functionalities, which provide a versatile platform for chemical modifications and potential applications in various fields. Its structural features allow for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
869299-40-1 |
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Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(3-oxo-4H-1,4-benzoxazin-6-yl)benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-8-10-2-1-3-11(6-10)12-4-5-14-13(7-12)17-15(18)9-19-14/h1-7H,9H2,(H,17,18) |
InChI Key |
COESPBIQDNJDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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